
Pincainide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pincainide is a novel beta-amino anilide compound with significant pharmacological properties. Initially developed by Iqb, it has been studied for its potential use in treating cardiovascular diseases, particularly arrhythmias. This compound exhibits local anesthetic properties and has been shown to be more potent than lidocaine in certain applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pincainide can be synthesized from 2,6-dimethylaniline through a series of chemical reactions. The synthetic route involves the formation of an intermediate, which is then further reacted to produce this compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pincainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also be reduced, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study beta-amino anilide derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly in vascular smooth muscle cells.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Pincainide exerts its effects by inhibiting the influx of calcium ions into cells, which reduces contractile responses in vascular smooth muscle. This mechanism is similar to that of other beta-amino anilides, where the compound blocks specific ion channels, leading to decreased excitability and contractility of muscle fibers .
Comparison with Similar Compounds
Lidocaine: Another beta-amino anilide with local anesthetic properties.
Tocainide: Similar in structure and function, used as an antiarrhythmic agent.
Encainide: A sodium channel blocker with antiarrhythmic properties.
Uniqueness of Pincainide: this compound is unique due to its higher potency compared to lidocaine and its specific effects on calcium ion influx. This makes it a valuable compound for studying the mechanisms of action of beta-amino anilides and their potential therapeutic applications .
Properties
CAS No. |
83471-41-4 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O/c1-13-8-7-9-14(2)16(13)17-15(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19) |
InChI Key |
RJOUHGWLHPOQSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCCC2 |
| 83471-41-4 | |
Synonyms |
2-(hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide IQB M 81 IQB-M 81 IQB-M-81 pincainide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


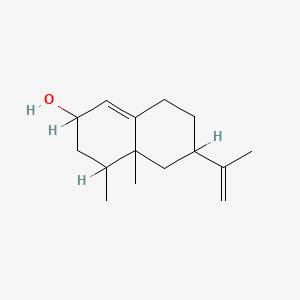

![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)
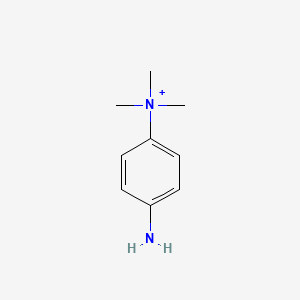

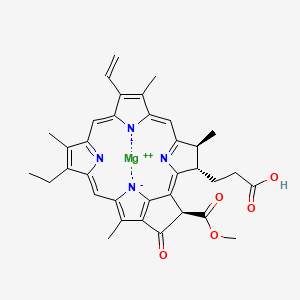

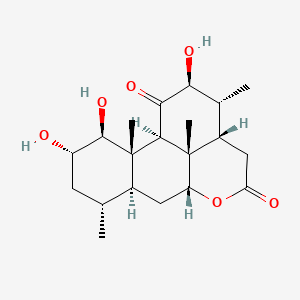

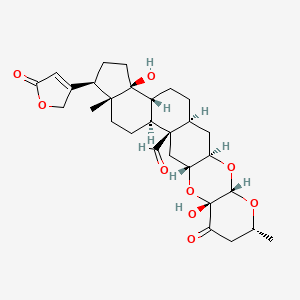


![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

